2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid is a heterocyclic compound characterized by an imidazo[1,2-a]pyridine core structure. This compound has gained attention for its potential applications in medicinal chemistry and materials science due to the biological activity associated with the imidazo[1,2-a]pyridine scaffold. It is particularly noted for its therapeutic potential in treating various diseases, including neurological disorders and infections .
The compound's chemical structure is identified by the CAS number 175143-91-6 and has a molecular weight of 176.17 g/mol. It belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities and applications in drug development . The compound can be sourced from various chemical databases including PubChem and BenchChem, which provide detailed information on its properties and synthesis methods .
The synthesis of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid typically involves several established methods:
In industrial contexts, optimizing reaction conditions such as pH, temperature, and reaction time is crucial for maximizing yield and purity. For instance, maintaining a pH between 0.5 to 1 using hydrochloric acid during synthesis can significantly enhance product quality.
The molecular structure of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid features a five-membered imidazole ring fused to a pyridine ring. The structural formula can be represented as follows:
The compound's structure allows for various functional modifications that are critical for its biological activity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to characterize the compound. These techniques provide insights into the functional groups present and the molecular environment of the atoms within the compound .
2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid can participate in several chemical reactions:
The choice of reagents significantly impacts the reaction outcomes. For example:
The mechanism of action for 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid involves interactions at the molecular level that lead to biological responses. For instance, studies have shown that derivatives of this compound exhibit antibacterial and antifungal properties by disrupting cellular processes in target organisms .
The binding affinity of these compounds to biological targets can be assessed using molecular docking studies, which reveal how these molecules interact with proteins or nucleic acids at a structural level.
The physical properties of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid include:
Key chemical properties include:
Relevant data includes melting point ranges and boiling points determined through experimental methods.
The applications of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid span several fields:
2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid (CAS 175143-91-6) is a fused bicyclic heterocycle featuring a planar, electron-rich scaffold where a pyridine ring is fused with an imidazole ring at the [1,2-a] junction. The molecular formula is C₉H₈N₂O₂ (MW: 176.17 g/mol), with a carboxylic acid side chain at the 5-position of the imidazopyridine core. Key structural characteristics include:
Table 1: Key Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₉H₈N₂O₂ |
Molecular Weight | 176.17 g/mol |
SMILES | OC(=O)CC1=CC=CC2=NC=CN12 |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 3 (2N, 2O) |
Topological Polar Surface Area (TPSA) | 54.6 Ų [4] |
LogP | 0.96 [4] |
The acetic acid group at the 5-position critically modulates the compound’s physicochemical and biological behavior:
Imidazo[1,2-a]pyridine derivatives emerged as privileged scaffolds in the 1970s with anxiolytic (alpidem) and hypnotic (zolpidem) drugs. Recent developments include:
Table 2: Historical Milestones of Imidazo[1,2-a]pyridine Derivatives
Year | Development | Significance |
---|---|---|
1970s | Zolpidem (insomnia drug) | Validated CNS applications |
2012 | Bedaquiline approval | Renewed interest in energy pathway inhibitors |
2019 | Telacebec (Q203) Phase II trials | Demonstrated nanomolar Mtb inhibition (MIC₉₀: ≤0.006 μM) [3] |
2024 | KRAS G12C inhibitors (e.g., I-11) | Used imidazopyridine core for covalent anticancer agents [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7